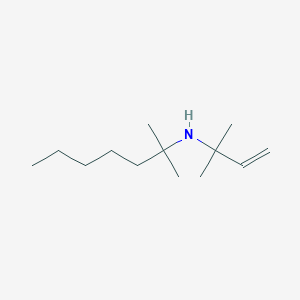
2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine typically involves multi-step organic reactions. One common method is the alkylation of heptan-2-amine with 2-methylbut-3-en-2-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features.
3-Buten-2-ol, 2-methyl-: Another compound with a similar backbone but different functional groups.
2-Methyl-3-buten-1-ol: A related compound with a different substitution pattern.
Uniqueness
2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H27N |
|---|---|
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine |
InChI |
InChI=1S/C13H27N/c1-7-9-10-11-13(5,6)14-12(3,4)8-2/h8,14H,2,7,9-11H2,1,3-6H3 |
Clave InChI |
MGGDNGSYBXAKKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)NC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


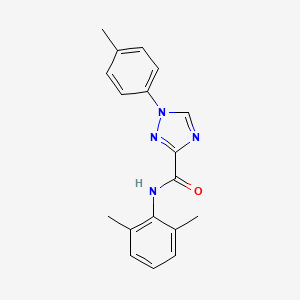
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
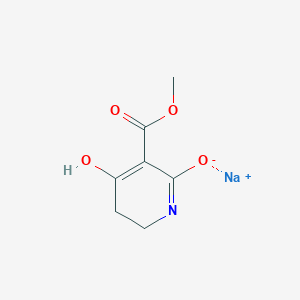

![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
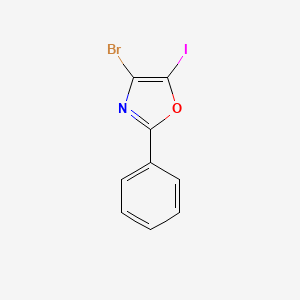
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)
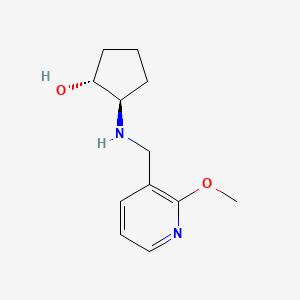
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
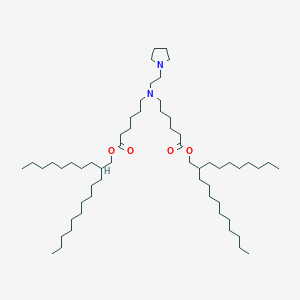
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
![3-[2-(Benzyloxy)-5-bromophenyl]acrylamide](/img/structure/B13362260.png)

